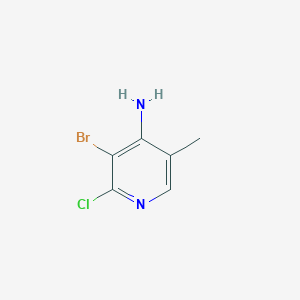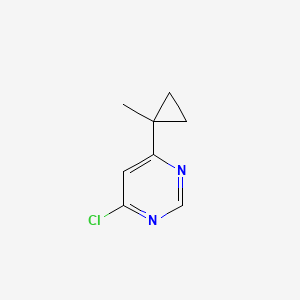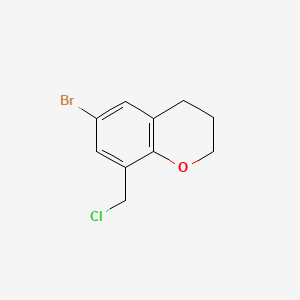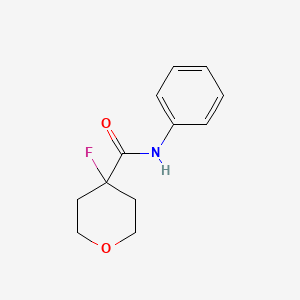![molecular formula C14H22N2O3 B13457038 tert-butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B13457038.png)
tert-butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate is a chemical compound with the molecular formula C14H22N2O3. It is a derivative of carbamic acid and is often used in organic synthesis and medicinal chemistry. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine and alcohol. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
tert-Butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The carbamate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitro group can yield an amine.
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its stability and reactivity make it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is used in the development of pharmaceuticals. It serves as a building block for the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various applications, including polymer synthesis and material science.
作用機序
The mechanism of action of tert-butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The hydroxyl and amine groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler derivative of carbamic acid with similar reactivity but lacking the additional functional groups.
tert-Butyl 2-aminophenylcarbamate: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
tert-Butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate is unique due to its combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and medicinal research, where it can be used to create complex molecules with specific biological activities.
特性
分子式 |
C14H22N2O3 |
|---|---|
分子量 |
266.34 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(18)16-12(9-17)8-10-4-6-11(15)7-5-10/h4-7,12,17H,8-9,15H2,1-3H3,(H,16,18)/t12-/m0/s1 |
InChIキー |
ZVIDAQASAMBHLQ-LBPRGKRZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N)CO |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


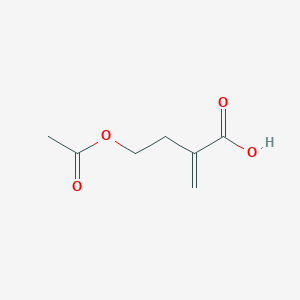

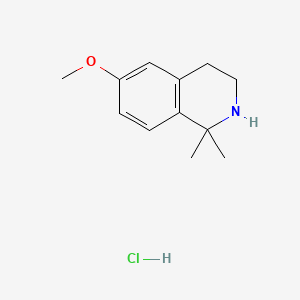
![4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid](/img/structure/B13456966.png)
![2-{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13456971.png)
![Methyl 1-[(acetyloxy)methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13456977.png)
![3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride](/img/structure/B13456987.png)
![4-[(2-Methylpropanoyl)oxy]butanoic acid](/img/structure/B13456994.png)
